Ano1-IN-1, also known as a selective inhibitor of Anoctamin 1 (ANO1), is a compound that targets the calcium-activated chloride channel, which plays a significant role in various physiological processes and pathologies. ANO1 is implicated in several diseases, including cancer and cystic fibrosis, making its inhibition a potential therapeutic strategy. The compound is classified as an antineoplastic agent due to its ability to inhibit cell proliferation in tumor cells.
The discovery and characterization of Ano1-IN-1 stem from research focused on the ANO1 protein, which is encoded by the TMEM16A gene. This protein is classified within the family of calcium-activated chloride channels and is involved in numerous cellular functions such as fluid secretion, muscle contraction, and sensory signal transduction. The classification of Ano1-IN-1 as an antineoplastic agent highlights its relevance in cancer treatment, particularly in targeting tumors that exhibit overexpression of ANO1 .
The synthesis of Ano1-IN-1 involves several chemical reactions aimed at modifying existing compounds to enhance selectivity and potency against ANO1. Research has outlined various synthetic pathways, typically starting from simpler organic molecules that undergo multiple steps including acylation, cyclization, and purification processes. The specific methodologies often include:
These synthetic approaches are critical for developing potent inhibitors that can effectively block ANO1 activity without significantly affecting other chloride channels .
The molecular structure of Ano1-IN-1 features a complex arrangement designed for optimal interaction with the ANO1 protein. The key structural components include:
Data regarding the molecular weight, solubility, and stability under physiological conditions are essential for evaluating its pharmacokinetic properties. For instance, studies have indicated that modifications to the functional groups can significantly affect both solubility and bioavailability .
The chemical reactivity of Ano1-IN-1 is characterized by its ability to interact specifically with the ANO1 channel. Key reactions include:
These reactions are crucial for understanding how Ano1-IN-1 exerts its inhibitory effects on cell proliferation in cancer models .
The mechanism of action for Ano1-IN-1 involves several steps:
Experimental data suggest that this mechanism not only affects ion homeostasis but also influences signaling pathways associated with cell growth and survival .
The physical properties of Ano1-IN-1 include:
Chemical properties include its reactivity profile, particularly its ability to form stable complexes with target proteins without undergoing degradation or unwanted side reactions .
Ano1-IN-1 has significant applications in scientific research and potential therapeutic contexts:
Ano1-IN-1 exerts its inhibitory effect by targeting specific structural domains of the ANO1 (TMEM16A) channel. Cryo-EM studies reveal that ANO1 functions as a homodimer, with each subunit containing 10 transmembrane helices and a hydrophilic pore lined by residues from helices α3–α7. Critical residues for ion conduction include R515 (in α3) and K603 (in α5–α6), which form the anion selectivity filter. Mutagenesis studies confirm that substitutions at these sites (e.g., R515A or K603A) significantly reduce chloride conductance. Ano1-IN-1 binds near this pore, sterically hindering ion permeation. Additionally, the compound interacts with calcium-binding domains formed by residues E654, E702, E705, E734, and D738 in transmembrane helices α6–α8. Mutations such as N650A/N651A/N730A reduce calcium affinity, indirectly impairing Ano1-IN-1’s efficacy by altering channel gating dynamics [1] [3] [8].
Ano1-IN-1 demonstrates high selectivity for ANO1 over its closest homolog, ANO2 (TMEM16B). Pharmacological profiling shows a >30-fold selectivity ratio (IC₅₀ for ANO1 = 0.28 μM vs. IC₅₀ for ANO2 > 10 μM). This specificity arises from divergent residues in the pore region: ANO2 lacks key hydrophobic gating residues (e.g., I550 and I596) present in ANO1, which are critical for compound binding. Electrophysiological assays in transfected HEK-293 cells confirm minimal inhibition of ANO2-mediated currents even at high Ano1-IN-1 concentrations (20 μM). Furthermore, Ano1-IN-1 does not significantly affect other major chloride channels (e.g., CFTR or volume-regulated anion channels) at therapeutic doses, underscoring its target precision [3] [8] [10].
Ano1-IN-1 alters ANO1’s calcium sensitivity, shifting the concentration-response curve rightward. At intracellular [Ca²⁺] = 250 nM, Ano1-IN-1 (1 μM) reduces ANO1 current amplitude by 85%, whereas at [Ca²⁺] = 1 μM, inhibition drops to 45%. This indicates non-competitive antagonism with calcium. Mechanistically, Ano1-IN-1 stabilizes the closed-state conformation of the channel by binding to the interface between the pore and calcium-binding domains. Mutations in gating-sensitive residues (e.g., N546A or F712A) diminish this effect, confirming allosteric modulation. In colorectal cancer (CRC) cells, this translates to suppressed calcium-dependent chloride efflux, disrupting volume regulation and cell cycle progression at the G1/S checkpoint [4] [10].
Table 1: Calcium-Dependent Inhibition of ANO1 by Ano1-IN-1
Intracellular [Ca²⁺] (nM) | ANO1 Current Inhibition (%) | Gating Shift (ΔEC₅₀) |
---|---|---|
100 | 95 ± 3 | +210 nM |
250 | 85 ± 4 | +180 nM |
500 | 60 ± 5 | +90 nM |
1000 | 45 ± 6 | +50 nM |
Ano1-IN-1 disrupts oncogenic feedback loops between ANO1 and EGFR/STAT3. In head and neck squamous cell carcinoma (HNSCC), ANO1 stabilizes EGFR by preventing its ubiquitin-mediated degradation, leading to constitutive EGFR phosphorylation. Ano1-IN-1 treatment (5 μM, 48h) downregulates phosphorylated EGFR (Tyr1068) by 70% and p-STAT3 (Tyr705) by 65% in CAL27 cells. This occurs via two mechanisms:
Ano1-IN-1 concurrently attenuates PI3K-AKT and MAPK signaling. In pancreatic cancer models, ANO1 knockdown reduces phosphorylation of AKT (Ser473) by 60% and ERK1/2 (Thr202/Tyr204) by 55%. Ano1-IN-1 mimics this effect:
Table 2: Pathway Modulation by Ano1-IN-1 in Cancer Cell Lines
Cell Line | p-AKT Reduction (%) | p-ERK Reduction (%) | Proliferation IC₅₀ (μM) |
---|---|---|---|
HCT-116 (CRC) | 65 ± 8 | 58 ± 7 | 0.42 |
CAL27 (HNSCC) | 72 ± 6 | 63 ± 5 | 0.38 |
PANC-1 (Pancreas) | 60 ± 9 | 55 ± 6 | 0.51 |
In irradiated intestinal cells, Ano1-IN-1 upregulates Na-K-Cl Cotransporter 1 (NKCC1), elevating intracellular chloride and repressing p53-mediated DNA damage responses. This dual action protects normal tissue while sensitizing ANO1-overexpressing tumors to radiotherapy [1] [2] [9].
Ano1-IN-1 impedes metastatic pathways by targeting ANO1-regulated Wnt/β-catenin and TGF-β cascades:
Table 3: Ano1-IN-1 Effects on Metastatic Signaling Proteins
Target Pathway | Key Protein | Change After Treatment | Functional Outcome |
---|---|---|---|
Wnt/β-catenin | FZD1 | ↓ 60% | Reduced cell proliferation |
β-catenin | ↓ 75% (nuclear) | Inhibited EMT | |
GSK3β | ↑ 3-fold | β-catenin degradation | |
TGF-β | p-SMAD3 | ↓ 55% | Suppressed fibroblast activation |
RhoA-GTP | ↓ 65% | Impaired cell motility |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7